BW373U86

概要

説明

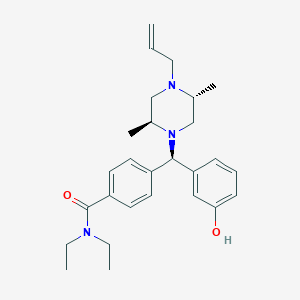

4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyphenyl group, and a diethylbenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include diacetoxyiodobenzene (DIB) and ammonium carbamate, with reactions often occurring in solvents like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production at scale.

化学反応の分析

Receptor Binding Characteristics

BW373U86 demonstrates exceptional δ-opioid receptor selectivity and potency:

| Parameter | This compound | DSLET (Peptide δ-agonist) |

|---|---|---|

| Adenylyl cyclase inhibition | IC₅₀ ≈ 5 nM | IC₅₀ ≈ 500 nM |

| GTPase stimulation (NG108-15) | EC₅₀ ≈ 1 μM | EC₅₀ ≈ 0.2 μM |

| Binding affinity (δ receptors) | Kᵢ ≈ 2.1 nM | Kᵢ ≈ 15 nM |

Key findings:

-

100× greater potency than DSLET in inhibiting adenylyl cyclase activity in rat striatal membranes

-

Binds competitively to δ receptors without GTP-mediated regulation, unlike peptide agonists

-

Slow dissociation kinetics due to insensitivity to sodium/guanine nucleotides

Second Messenger Modulation

This compound influences two key enzymatic pathways:

Adenylyl Cyclase Inhibition

-

GTP-dependent inhibition in striatal membranes (maximal inhibition = 40-50%)

-

Region-specific activity: Strongest in frontal cortex and hippocampus

Low-Km GTPase Stimulation

-

No potency advantage over DSLET in NG108-15 cells (EC₅₀ = 1 μM vs 0.2 μM)

-

Functional selectivity demonstrated through antagonist studies:

Neurochemical Effects

This compound induces rapid BDNF mRNA upregulation:

| Brain Region | mRNA Increase (10 mg/kg) | Time Course |

|---|---|---|

| Frontal Cortex | 220% baseline | 3 hr post-dose |

| Hippocampus | 180% baseline | 3 hr post-dose |

| Amygdala | 160% baseline | 3 hr post-dose |

Tolerance develops in all regions except frontal cortex after repeated dosing . These effects are naltrindole-sensitive and midazolam-insensitive .

Physiological Interactions

Critical functional characteristics:

| Property | Observation |

|---|---|

| Hypoxic tolerance | ↑ Survival time by 40% (mouse model) |

| Thermoregulation | Core temp ↓ 2.5°C at 10 mg/kg |

| Convulsant activity | Dose-dependent seizures blocked by midazolam |

Mechanistic correlation: Hypoxia protection correlates with δ receptor-mediated hypothermia (r = 0.92) .

Comparative Pharmacology

This compound vs. Classical Antidepressants:

| Parameter | This compound | Desipramine |

|---|---|---|

| BDNF mRNA onset | 3 hr | 14 days |

| Receptor specificity | δ-opioid | Norepinephrine |

| Therapeutic index | Narrow (seizures at >5 mg/kg) | Wide |

This unique profile suggests potential for rapid-acting antidepressant effects despite convulsant risks .

科学的研究の応用

Neuroprotective Effects

BW373U86 has been shown to enhance hypoxic tolerance and neuroprotection in experimental models. Research indicates that it increases survival time during lethal hypoxia in mice, suggesting its potential use in clinical scenarios such as drowning, head injury, and complicated childbirths . The mechanism behind this neuroprotection appears to involve a reduction in body temperature and activation of delta-opioid receptors .

Case Study: Acute Cerebral Ischemia

In a study examining the effects of this compound on global cerebral ischemic injury induced by asphyxial cardiac arrest (ACA), it was found that this compound significantly reduced neuron loss and neurological deficits. The drug increased expression levels of cAMP response element-binding protein (CREB) and phosphorylated CREB (pCREB) in the hippocampus, indicating a neuroprotective mechanism that may operate through both DOR-dependent and independent pathways . These protective effects persisted for up to 28 days post-resuscitation with chronic treatment .

Antidepressant Potential

This compound has demonstrated antidepressant-like effects in behavioral models of depression. Chronic administration has been linked to increased brain-derived neurotrophic factor (BDNF) mRNA expression in several brain regions, including the frontal cortex and hippocampus. This increase is significant because BDNF is crucial for neuronal survival and growth, often implicated in mood regulation .

Case Study: Forced Swim Test

In studies comparing this compound with traditional antidepressants such as fluoxetine and bupropion, this compound produced comparable increases in BDNF mRNA levels and showed significant antidepressant-like behavior in the forced swim test . The rapid onset of these effects positions this compound as a promising candidate for developing faster-acting antidepressants.

Cardioprotective Applications

This compound has also been investigated for its cardioprotective properties. In ischemic models, it has been shown to reduce infarct size when administered just prior to reperfusion, highlighting its potential role in cardiac preconditioning strategies . This suggests that this compound could be beneficial in managing acute myocardial infarction or during surgical procedures involving ischemia.

Summary Table of Applications

作用機序

The mechanism of action of 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Similar Compounds

- 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate

- (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones

Uniqueness

What sets 4-[®-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

生物活性

BW373U86 is a potent and selective non-peptidic agonist for delta-opioid receptors, which has garnered attention for its unique pharmacological properties and potential therapeutic applications. This compound exhibits significant biological activity, particularly in modulating pain responses, influencing neuroplasticity, and demonstrating effects on locomotor activity and neurotrophic factors.

Receptor Binding and Selectivity

This compound has been characterized for its binding affinity to various opioid receptors, with the following Ki values indicating its selectivity:

| Receptor Type | Ki Value (nM) |

|---|---|

| Delta (δ) | 1.8 ± 0.4 |

| Mu (μ) | 15 ± 3 |

| Kappa (κ) | 34 ± 3 |

These values suggest that this compound is approximately 100 times more potent at delta receptors compared to mu receptors, making it a highly selective delta-opioid receptor agonist .

Inhibition of Adenylyl Cyclase

Research indicates that this compound inhibits adenylyl cyclase activity in a GTP-dependent manner within rat striatal membranes. The compound's maximal inhibition levels are comparable to the prototypic delta agonist [D-Ser2,Thr6]Leu-enkephalin (DSLET), but this compound is significantly more potent, with an IC50 value five times lower than that of DSLET . This inhibition is selective for delta receptors, as evidenced by the effectiveness of the delta-selective antagonist naltrindole in blocking this effect .

Effects on Neurotrophic Factors

This compound has been shown to influence brain-derived neurotrophic factor (BDNF) levels. A study demonstrated that a behaviorally antidepressant dose of this compound (10 mg/kg) led to a significant increase in BDNF mRNA expression across several brain regions, including the frontal cortex and hippocampus. This effect was mediated through delta-opioid receptor activation, as it was blocked by naltrindole . Notably, tolerance to this increase in BDNF expression developed with repeated administration, except in specific brain regions like the frontal cortex .

Behavioral Pharmacology

In vivo studies have reported that this compound induces a dose-dependent increase in locomotor activity in rats, which is also inhibited by naltrindole. This suggests that its stimulant effects are directly linked to delta-opioid receptor activation . Additionally, this compound inhibits the acoustic startle reflex and electrically evoked muscle contractions, further supporting its pharmacological profile as a delta agonist .

Pain Modulation

This compound has been investigated for its potential role in pain management. In mouse models, it effectively inhibited muscle contractions induced by electrical stimulation with an ED50 value of 0.2 nM . Its ability to modulate pain responses while being selective for delta receptors positions it as a candidate for developing new analgesics with reduced side effects compared to traditional opioids.

Neuroprotective Effects

The compound has also been studied for its cardioprotective properties independent of opioid receptor stimulation. One study indicated that this compound mediates delayed cardioprotection through free radical mechanisms . This suggests potential applications beyond pain management, possibly extending into neuroprotection and cardiovascular health.

特性

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。